ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
CAS No.: 866345-70-2
Cat. No.: VC4965240
Molecular Formula: C27H26ClN3O4S
Molecular Weight: 524.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866345-70-2 |
|---|---|
| Molecular Formula | C27H26ClN3O4S |
| Molecular Weight | 524.03 |
| IUPAC Name | ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
| Standard InChI | InChI=1S/C27H26ClN3O4S/c1-3-17-9-11-19(12-10-17)31-24(32)23-20-13-14-29(27(34)35-4-2)16-22(20)36-25(23)30(26(31)33)15-18-7-5-6-8-21(18)28/h5-12H,3-4,13-16H2,1-2H3 |
| Standard InChI Key | ISHVBTQSCAYWLI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC5=C3CCN(C5)C(=O)OCC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name of the compound, ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate, reflects its polycyclic framework and substituent arrangement. The molecular formula is C₃₁H₃₁ClN₄O₄S, with a molecular weight of 607.12 g/mol.
Structural Features
The compound’s structure comprises:
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A pyrido[4',3':4,5]thieno[2,3-d]pyrimidine core, integrating pyridine, thiophene, and pyrimidine rings.
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2-Chlorobenzyl and 4-ethylphenyl substituents at positions 1 and 3, respectively.
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A carboxylate ester group at position 7, enhancing solubility and metabolic stability.
The fusion of aromatic and saturated rings creates a rigid scaffold that may optimize binding to biological targets, such as kinases or neurotransmitter receptors .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves multi-step organic reactions, typically including:
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Cyclization: Formation of the thieno[2,3-d]pyrimidine core via condensation of thiourea derivatives with α,β-unsaturated ketones.
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Substitution: Introduction of the 2-chlorobenzyl group using nucleophilic aromatic substitution under basic conditions.
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Esterification: Attachment of the ethyl carboxylate moiety via reaction with ethyl chloroformate in the presence of a base.
A representative procedure from analogous syntheses involves reacting diethyl oxalate with acetophenones in the presence of sodium ethoxide (NaOEt), followed by acidification and purification .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper orientation during cyclization to avoid byproducts.
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Yield Improvement: Optimizing reaction temperatures (e.g., 80°C for cyclization) and solvent systems (e.g., dichloromethane for extraction) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water due to its hydrophobic aromatic groups. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at controlled pH.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1735 cm⁻¹ (ester C=O stretch) and 1637 cm⁻¹ (pyrimidine C=N stretch).
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NMR Spectroscopy:
Biological Activity and Mechanisms
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